1-(2-Methylcyclohexyl)propan-1-one
Description
1-(2-Methylcyclohexyl)propan-1-one is a ketone derivative featuring a cyclohexyl ring substituted with a methyl group at the 2-position and a propan-1-one moiety. Key characteristics inferred from related compounds include:
- Molecular formula: Likely C₁₀H₁₆O (based on cyclohexyl-propanone derivatives, e.g., CAS 56922-88-4) .
Properties
CAS No. |
85995-78-4 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
1-(2-methylcyclohexyl)propan-1-one |
InChI |
InChI=1S/C10H18O/c1-3-10(11)9-7-5-4-6-8(9)2/h8-9H,3-7H2,1-2H3 |
InChI Key |
FYWUIXARVXZSRV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1CCCCC1C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Methylcyclohexyl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-methylcyclohexane with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and typically requires a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of 1-(2-Methylcyclohexyl)propan-1-one may involve continuous flow reactors to ensure efficient mixing and heat management. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylcyclohexyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol, 1-(2-Methylcyclohexyl)propan-1-ol, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Grignard reagents (RMgX) in dry ether, organolithium reagents (RLi) in hexane.
Major Products Formed
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted ketones or alcohols depending on the nucleophile used.
Scientific Research Applications
1-(2-Methylcyclohexyl)propan-1-one finds applications in several scientific research areas:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methylcyclohexyl)propan-1-one involves its interaction with various molecular targets. The carbonyl group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. Additionally, the compound’s hydrophobic cyclohexyl ring can interact with lipid membranes, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares 1-(2-Methylcyclohexyl)propan-1-one with structurally related ketones:
Key Observations :
Reactivity Differences :
- Cyclohexyl vs. Aromatic Rings : Aromatic ketones (e.g., 4-FMC in ) participate in electrophilic substitution, whereas cyclohexyl derivatives may favor hydrogenation or oxidation .
- Functional Group Stability : Nitro-substituted derivatives () are prone to reduction or decomposition under acidic conditions, unlike methoxy-substituted analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
